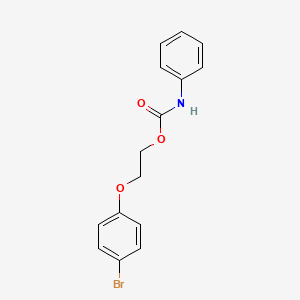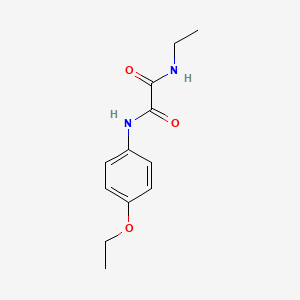![molecular formula C21H26N2O3 B4943073 N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4943073.png)
N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is expressed in the outer membrane of mitochondria. TSPO is involved in various cellular processes, including cholesterol transport, mitochondrial respiration, and apoptosis. DPA-714 has been extensively studied for its potential applications in various scientific research areas.
Mécanisme D'action
N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide binds to TSPO in the outer membrane of mitochondria, which regulates the transport of cholesterol and other molecules across the membrane. TSPO is also involved in the regulation of mitochondrial respiration and apoptosis. N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide has been shown to modulate the activity of TSPO and affect these cellular processes, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide has been shown to modulate various biochemical and physiological processes, including inflammation, apoptosis, mitochondrial function, and cholesterol transport. In neuroinflammation, N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, suggesting its potential as an anti-inflammatory agent. In cancer cells, N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide has been shown to induce apoptosis and inhibit cell proliferation, suggesting its potential as a therapeutic agent for cancer treatment. In immune cells, N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide has been shown to modulate the activation of immune cells and affect the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide has several advantages for lab experiments, including its high purity, stability, and selectivity for TSPO. N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide can be used as a radiotracer for PET imaging to visualize neuroinflammation in vivo. However, N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide also has some limitations, including its relatively low potency and selectivity compared to other TSPO ligands, and the potential for off-target effects.
Orientations Futures
There are several future directions for the study of N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide, including the development of more potent and selective TSPO ligands, the investigation of the role of TSPO in various cellular processes, and the evaluation of the therapeutic potential of N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide in various diseases. Additionally, the combination of N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide with other drugs or therapies may enhance its efficacy and reduce its potential side effects. Further studies are needed to fully understand the mechanism of action of N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide and its potential applications in various scientific research areas.
Méthodes De Synthèse
N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide can be synthesized through a multistep process involving the reaction of 3,4-dimethylphenol with acetic anhydride, followed by reaction with 2-aminoacetophenone and pentanoyl chloride. The resulting product is purified through column chromatography to obtain N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide in high purity.
Applications De Recherche Scientifique
N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide has been widely used in various scientific research areas, including neurology, oncology, and immunology. In neurology, N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide has been used as a radiotracer for positron emission tomography (PET) imaging to visualize neuroinflammation in various neurological disorders, such as Alzheimer's disease, multiple sclerosis, and Parkinson's disease. In oncology, N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo, suggesting its potential as a therapeutic agent for cancer treatment. In immunology, N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide has been used to study the role of TSPO in immune cell activation and inflammation.
Propriétés
IUPAC Name |
N-[2-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-4-5-10-20(24)22-18-8-6-7-9-19(18)23-21(25)14-26-17-12-11-15(2)16(3)13-17/h6-9,11-13H,4-5,10,14H2,1-3H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRWMCQHWIVKQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC=C1NC(=O)COC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B4943001.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2,4-dimethylphenyl)-2,5-pyrrolidinedione](/img/structure/B4943008.png)
![2-methoxy-N-[1-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B4943013.png)
![2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B4943017.png)

![N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4943033.png)


![2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis[N-(4-methylphenyl)acetamide]](/img/structure/B4943061.png)
![N-[(3,4-dimethylphenyl)(phenyl)methyl]urea](/img/structure/B4943080.png)
![N~1~-cycloheptyl-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4943085.png)
![4-(2-{[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4943088.png)
![(1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol](/img/structure/B4943104.png)
